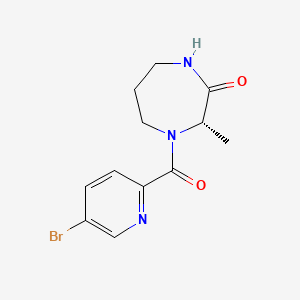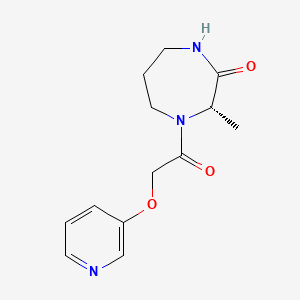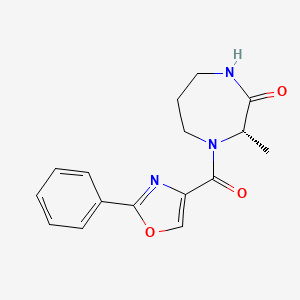
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BPC-157, is a synthetic peptide that has been extensively studied in recent years due to its potential therapeutic properties. BPC-157 is a pentadecapeptide, which means it consists of 15 amino acids. It is derived from a protein called Body Protection Compound, which is found naturally in the gastric juice of the human stomach. BPC-157 has been shown to have a wide range of beneficial effects, including promoting healing, reducing inflammation, and improving tissue regeneration.
Wirkmechanismus
The exact mechanism of action of (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one is not fully understood, but it is thought to work by promoting the production of growth factors and other signaling molecules that are involved in tissue repair and regeneration. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the production of growth factors and other signaling molecules that are involved in tissue repair and regeneration. It has also been shown to have anti-inflammatory effects and to improve tissue regeneration. This compound has been studied in models of inflammatory bowel disease, arthritis, and spinal cord injury, among others.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is that it has been extensively studied in animal models and has shown promising results in a variety of applications. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one. One area of interest is the use of this compound in the treatment of inflammatory bowel disease, which has shown promising results in animal models. Another area of interest is the use of this compound in the treatment of spinal cord injury, which has also shown promising results in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in other areas.
Synthesemethoden
The synthesis of (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain. The amino acids are protected with various chemical groups to prevent unwanted reactions from occurring during the synthesis process. Once the peptide chain is complete, the protective groups are removed, and the peptide is purified using chromatography.
Wissenschaftliche Forschungsanwendungen
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied extensively in animal models and has shown promising results in a variety of applications. It has been shown to promote healing in various tissues, including muscle, bone, and skin. It has also been shown to have anti-inflammatory effects and to improve tissue regeneration. This compound has been studied in models of inflammatory bowel disease, arthritis, and spinal cord injury, among others.
Eigenschaften
IUPAC Name |
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8-11(17)14-5-2-6-16(8)12(18)10-4-3-9(13)7-15-10/h3-4,7-8H,2,5-6H2,1H3,(H,14,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOAQWJQFYXHSS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)
![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)

![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)